molecular formula C16H17FN4O4S B2968795 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-41-4

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

Cat. No.: B2968795
CAS No.: 899989-41-4
M. Wt: 380.39
InChI Key: SPZCWVQGHUBBHS-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by X-ray diffraction . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Chemical Reactions Analysis

Similar compounds have been synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Antitumor Potential

Research has shown that derivatives of thieno[3,4-c]pyrazol, similar in structure to N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide, have significant antitumor activities. Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, with certain compounds exhibiting low micromolar IC50 values, indicating potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, novel pyrazoline-based compounds have been evaluated for their anticancer activities, including a detailed study on their efficacy against lung cancer, showcasing the potential of fluorinated compounds in inducing growth inhibition followed by apoptosis in HepG2 cells (Sunil et al., 2010).

Antimicrobial Activity

Derivatives similar to the specified compound have also been synthesized and evaluated for their in vitro antimicrobial activity, displaying potent inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as strains of fungi. This includes the synthesis of novel fluorine-containing pyrazole-based thiazole derivatives which were found to be effective against various bacterial and fungal species (Desai et al., 2012).

Sensor Applications

Furthermore, pyrazoline derivatives have been utilized in the development of fluorometric "Turn-off" sensors for metal ions, particularly mercury (Hg2+). These sensors demonstrate high selectivity and sensitivity, offering potential applications in environmental monitoring and the detection of toxic metals in water sources (Bozkurt & Gul, 2018).

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZCWVQGHUBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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